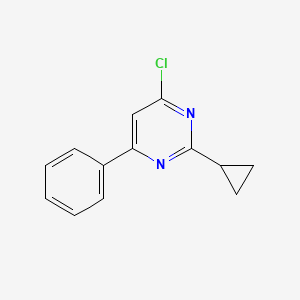
5'-Fluoro-2-hydroxy-2'-methoxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Fluoro-2-hydroxy-2’-methoxyacetophenone is an organic compound with the molecular formula C9H9FO3 It is a derivative of acetophenone, characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5’-Fluoro-2-hydroxy-2’-methoxyacetophenone typically involves several steps. One common method starts with the acetylation of amino-phenol to form 4-acetaminophenol acetic ester. This intermediate then undergoes a Fries rearrangement in the presence of aluminum chloride and sodium chloride to yield 2-ethanoyl-4-acetaminophenol. Subsequent fluorine diazotization and hydrolysis produce the final compound .
Industrial Production Methods
Industrial production of 5’-Fluoro-2-hydroxy-2’-methoxyacetophenone follows similar synthetic routes but is optimized for large-scale operations. The reaction conditions are carefully controlled to maximize yield and purity, with a total yield of up to 54.5% .
Chemical Reactions Analysis
Types of Reactions
5’-Fluoro-2-hydroxy-2’-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5’-Fluoro-2-hydroxy-2’-methoxyacetophenone has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5’-Fluoro-2-hydroxy-2’-methoxyacetophenone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: Similar structure but lacks the methoxy group.
2-Fluoro-5-methoxyacetophenone: Similar structure but the positions of the fluorine and methoxy groups are different.
4-Fluoro-2-hydroxyacetophenone: Similar structure but the fluorine atom is in a different position.
Uniqueness
5’-Fluoro-2-hydroxy-2’-methoxyacetophenone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C9H9FO3/c1-13-9-3-2-6(10)4-7(9)8(12)5-11/h2-4,11H,5H2,1H3 |
InChI Key |
AIGKKIWWBPJTBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-butyl-N-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]carbamate](/img/structure/B11722502.png)
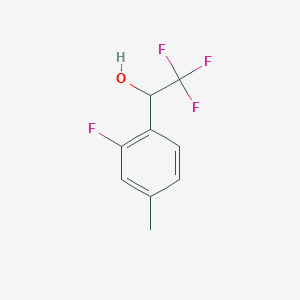
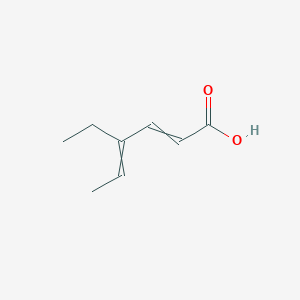
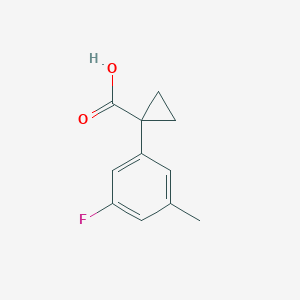
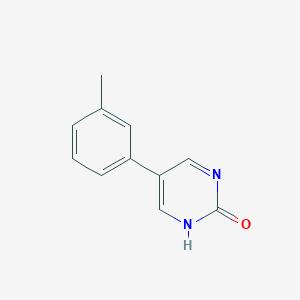

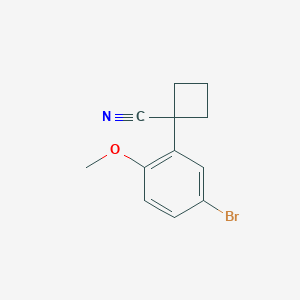
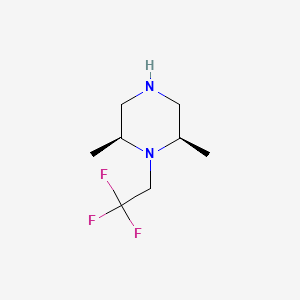
![Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11722560.png)
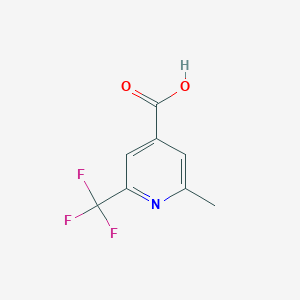

![3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11722569.png)
